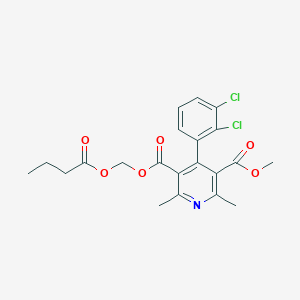
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with potential applications in scientific research. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom. The pyridine ring is substituted with various functional groups, including a butanoyloxymethyl group at the 3-position, a methyl group at the 5-position, and a 2,3-dichlorophenyl group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyridine ring. Unfortunately, without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring, the various substituents, and their positions on the ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents .Applications De Recherche Scientifique
Chemical Modification and Applications of Biopolymers
Xylan Derivatives Potential : The chemical modification of xylan, a biopolymer, into ethers and esters showcases the potential of specific functional groups and substitution patterns for creating materials with unique properties. Such modified xylans can be used for drug delivery applications, indicating a pathway for the application of complex chemical compounds like the one in pharmaceuticals and biotechnology (Petzold-Welcke et al., 2014).
Environmental Treatment and Degradation
Pesticide Wastewater Treatment : The treatment of wastewater from pesticide production, which contains various toxic pollutants, highlights the importance of biologically and chemically removing hazardous compounds from the environment. This research underlines the potential environmental applications for complex chemical compounds in purifying water sources (Goodwin et al., 2018).
Herbicide Degradation and Environmental Impact
Biodegradation of Herbicides : The degradation of 2,4-D, a common herbicide, by microorganisms points to the ecological relevance of studying complex chemical structures for environmental remediation. Understanding the microbial pathways for degrading synthetic compounds can inform the development of bioremediation strategies for compounds similar to the one of interest (Magnoli et al., 2020).
Analytical and Synthetic Chemistry
Regioselectivity in Chemical Synthesis : Research on the bromination of dimethylpyridines shows the nuanced outcomes of chemical reactions based on molecular structure, providing insights into how specific substitutions affect chemical reactivity. Such studies are crucial for designing synthetic pathways for complex molecules (Thapa et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9H,5,7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSJHJKKEVHZBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCOC(=O)C1=C(C(=C(N=C1C)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-(butanoyloxymethyl) 5-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


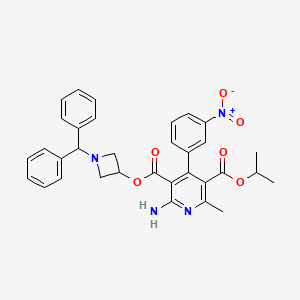
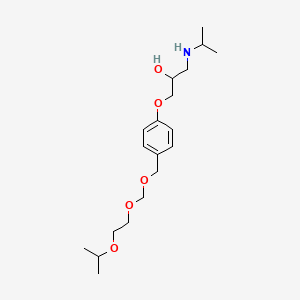
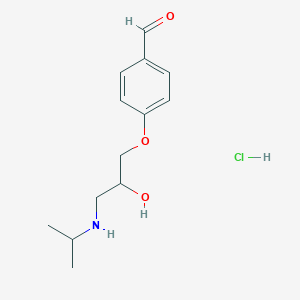
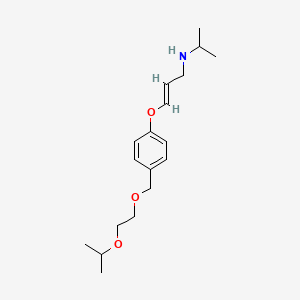
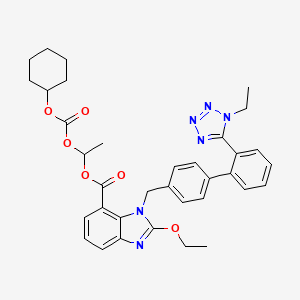
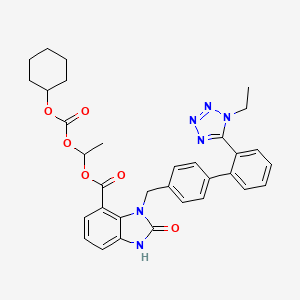

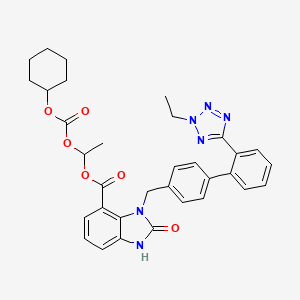
![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)


